
Tamoxifen-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen-13C6 is a variant of Tamoxifen, a drug commonly used in the treatment of breast cancer, especially for postmenopausal patients . It is a selective estrogen receptor modulator .
Synthesis Analysis
The synthesis of Tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . Another method involves a water-in-oil emulsion templated reverse-phase evaporation strategy, using Span 120 as a non-ionic surfactant, for the synthesis of tamoxifen-loaded niosomes .Molecular Structure Analysis
Tamoxifen’s molecular structure includes a diphenyl-1-butenyl group and a phenoxy group . The molecular weight of Tamoxifen-13C6 is 377.47 .Chemical Reactions Analysis
Tamoxifen undergoes various chemical reactions in the body. It is converted into many metabolites, the most therapeutically active of which are N-desmethyl-4-hydroxytamoxifen (endoxifen) and 4-hydroxytamoxifen .Mechanism of Action
Tamoxifen’s mechanism of action is twofold: it competes with 17β-estradiol (E2) at the receptor site to block the promotional role of E2 in breast cancer, and it binds to DNA after metabolic activation to initiate carcinogenesis . It also causes cells to remain in the G0 and G1 phases of the cell cycle .
Safety and Hazards
Future Directions
Research into Tamoxifen and its resistance mechanisms is ongoing. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . There is also interest in the potential use of Tamoxifen beyond ER+ breast cancer, such as in the treatment of microbial infections .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tamoxifen-13C6 involves the incorporation of six carbon-13 isotopes into the Tamoxifen molecule. This can be achieved through the use of carbon-13 labeled starting materials in the synthesis process.", "Starting Materials": [ "Tamoxifen", "13C-labeled acetic anhydride", "13C-labeled benzyl cyanide", "13C-labeled sodium borohydride", "13C-labeled hydrochloric acid" ], "Reaction": [ "Step 1: React 13C-labeled acetic anhydride with Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen acetate.", "Step 2: Hydrolyze the 13C-labeled Tamoxifen acetate to obtain 13C-labeled Tamoxifen.", "Step 3: React 13C-labeled benzyl cyanide with 13C-labeled Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen benzyl cyanide.", "Step 4: Reduce 13C-labeled Tamoxifen benzyl cyanide using 13C-labeled sodium borohydride to obtain 13C-labeled Tamoxifen.", "Step 5: Purify the 13C-labeled Tamoxifen using 13C-labeled hydrochloric acid to obtain Tamoxifen-13C6." ] } | |
CAS RN |
1346606-38-9 |
Product Name |
Tamoxifen-13C6 |
Molecular Formula |
C26H29NO |
Molecular Weight |
377.478 |
IUPAC Name |
2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI Key |
NKANXQFJJICGDU-JTAPQUQISA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
synonyms |
(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



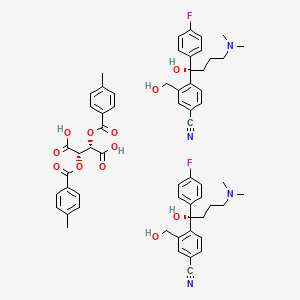
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
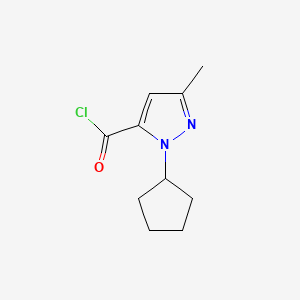
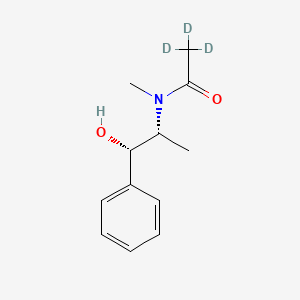

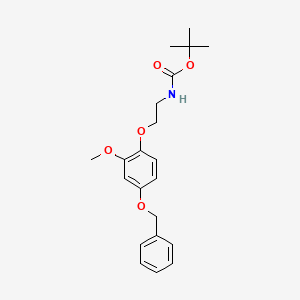

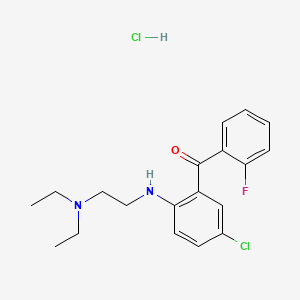
![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)